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molecular formula C12H14O2 B027293 Ethyl 2-phenylcyclopropanecarboxylate CAS No. 97-71-2

Ethyl 2-phenylcyclopropanecarboxylate

Cat. No. B027293
M. Wt: 190.24 g/mol
InChI Key: SRGUIJLJERBBCM-UHFFFAOYSA-N
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Patent
US04709085

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
[Compound]
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl>[C:11]1([CH:10]2[CH2:9][CH:3]2[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C1(=CC=CC=C1)C1C(C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04709085

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
[Compound]
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl>[C:11]1([CH:10]2[CH2:9][CH:3]2[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C1(=CC=CC=C1)C1C(C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04709085

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
[Compound]
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl>[C:11]1([CH:10]2[CH2:9][CH:3]2[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C1(=CC=CC=C1)C1C(C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04709085

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
[Compound]
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl>[C:11]1([CH:10]2[CH2:9][CH:3]2[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C1(=CC=CC=C1)C1C(C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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